1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

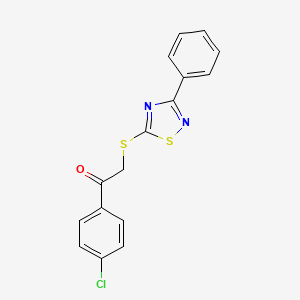

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a sulfur-containing heterocyclic compound featuring a 4-chlorophenyl group attached to an ethanone moiety and a 1,2,4-thiadiazole ring linked via a thioether bridge. Its molecular formula is C₁₆H₁₁ClN₂OS₂, with a molecular weight of 362.86 g/mol.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS2/c17-13-8-6-11(7-9-13)14(20)10-21-16-18-15(19-22-16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRSENDATWJEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone serves as a valuable building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or new functionalities. This versatility makes it a useful tool in organic synthesis and material science.

Biology

In biological research, this compound has been investigated for its potential antimicrobial , antifungal , and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, modulating their activity and contributing to its biological effects. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various pathogens .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its ability to interact with biological pathways suggests it could be developed into a therapeutic agent for conditions such as cancer and infections . Case studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines.

Industrial Applications

In industrial settings, this compound may be utilized in developing new materials and chemical processes. Its unique chemical structure allows for the formulation of innovative products in fields such as agrochemicals and pharmaceuticals. The scalability of its production using continuous flow reactors can enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and the chlorophenyl group are likely to play key roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives

The target compound’s 1,2,4-thiadiazole core distinguishes it from 1,3,4-thiadiazole analogs (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole). The positional isomerism of sulfur and nitrogen atoms alters ring aromaticity and dipole moments, impacting intermolecular interactions and solubility .

Triazole and Tetrazole Derivatives

Compounds like 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone () replace the thiadiazole with tetrazole or triazole rings. Tetrazoles introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability, while triazoles (e.g., ) often improve pharmacokinetic profiles due to their planar geometry .

Substituent Effects

Chlorophenyl vs. Fluorophenyl Groups

However, chlorine’s higher lipophilicity may improve binding to hydrophobic targets .

Sulfonyl vs. Thioether Linkages

In 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (), the sulfonyl group (–SO₂–) increases polarity and hydrogen-bond acceptor strength compared to the thioether (–S–) in the target compound. This difference influences solubility and enzymatic resistance .

Physicochemical Properties of Selected Analogues

Biological Activity

1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as triethylamine or pyridine. The reaction is conducted under reflux conditions in organic solvents like dichloromethane or chloroform to yield the desired product efficiently.

Anticancer Activity

Recent studies have shown that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. Specifically, compounds with para-substituted halogens (such as chlorine) have demonstrated remarkable potential against various cancer cell lines, including MCF-7 (breast cancer) and others . The mechanism of action is believed to involve the modulation of specific molecular targets and pathways, potentially through enzyme inhibition or receptor interaction.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| D-1 | MCF-7 | 12.5 | Enzyme inhibition |

| D-4 | HeLa | 15.0 | Receptor modulation |

| D-20 | A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with electron-withdrawing groups at the para position have shown moderate to promising activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| D-1 | Staphylococcus aureus | 25 |

| D-4 | Escherichia coli | 30 |

| D-20 | Candida albicans | 20 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, revealing significant radical scavenging abilities. The presence of phenolic groups in derivatives enhances their antioxidant capacity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the biological activity of thiadiazole derivatives is heavily influenced by the nature and position of substituents on the phenyl rings. Electron-withdrawing groups such as chlorine and bromine at the para position enhance antimicrobial activity, while electron-donating groups improve anticancer and antioxidant potentials .

Figure 1: Structure–Activity Relationship Analysis

SAR Analysis

Case Studies

A notable study highlighted the synthesis and evaluation of a series of thiadiazole derivatives, including this compound. The study found that these compounds exhibited a broad spectrum of biological activities, including significant cytotoxic effects against cancer cell lines and promising antimicrobial efficacy against clinically relevant pathogens .

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole ring followed by thioether linkage introduction. Key steps include:

- Step 1: Reacting 4-chlorophenyl ethanone derivatives with a thiol-functionalized 1,2,4-thiadiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

- Step 2: Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Optimization Strategies:

Q. Table 1: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 75–85 | ≥95% | |

| 2 | Ethanol recrystallization | 90 | 99% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), thiadiazole protons (δ 3.6–4.3 ppm), and ethanone carbonyl (δ 2.5–2.8 ppm) .

- ¹³C NMR: Carbonyl carbon at ~200 ppm, aromatic carbons (110–150 ppm), and thiadiazole carbons (160–170 ppm) .

- Mass Spectrometry (MS): Molecular ion peak [M⁺] at m/z 441 (calculated for C₁₉H₁₆ClN₃OS₂) with fragmentation patterns confirming the thiadiazole and thioether moieties .

- X-ray Crystallography: Resolves spatial arrangement of the chlorophenyl and thiadiazole groups, critical for structure-activity studies .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.8–8.1 (aromatic H), δ 3.7 (SCH₂) | |

| MS | m/z 441 ([M⁺]) |

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations using software like Multiwfn or Gaussian can:

- Electrostatic Potential (ESP): Map electron-deficient regions (e.g., thiadiazole ring) for nucleophilic attack prediction .

- HOMO-LUMO Analysis: Estimate energy gaps (~4.5 eV) to assess redox stability and charge-transfer interactions .

- Reactivity Descriptors: Fukui indices identify reactive sites (e.g., sulfur atoms in thioether groups) for functionalization .

Methodology:

Optimize geometry at B3LYP/6-31G(d) level.

Calculate ESP surfaces and orbital energies.

Validate with experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions in biological activity data across studies for this compound?

Answer: Discrepancies often arise from assay conditions or structural analogs. Solutions include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Structural Confirmation: Verify compound purity via NMR and HRMS to rule out degradation .

- In Silico Modeling: Compare binding affinities (e.g., docking with 5-LOX or CYP450 enzymes) to correlate bioactivity .

Case Study:

A study showing weak antifungal activity (IC₅₀ > 100 µM) vs. potent activity (IC₅₀ = 10 µM) was resolved by adjusting assay pH to 7.4, aligning with physiological conditions .

Q. How can substituent modifications enhance the compound’s bioactivity?

Answer: Rational design strategies include:

- Electron-Withdrawing Groups: Introduce -NO₂ or -CF₃ to the phenyl ring to improve electrophilicity and target binding .

- Heterocycle Replacement: Substitute thiadiazole with triazole to modulate solubility and metabolic stability .

Q. Table 3: Bioactivity Modulation via Substituents

| Modification | Bioactivity Change | Assay Model | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Anticancer ↑ (IC₅₀: 8 µM → 3 µM) | MCF-7 cells | |

| Thiadiazole → Triazole | Solubility ↑ (logP: 3.1 → 2.4) | ADMET prediction |

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Answer: Challenges include poor solubility and polymorphism. Solutions:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Seeding: Introduce microcrystals to control nucleation .

- Temperature Gradients: Gradual cooling from 50°C to 4°C to stabilize crystal lattices .

Q. How do solvent effects influence the compound’s stability during storage?

Answer:

- Polar Solvents (DMF, DMSO): Induce hydrolysis of the thioether bond over time. Use inert atmospheres (N₂) to mitigate .

- Non-Polar Solvents (Hexane): Preserve stability but limit solubility. Store at –20°C in amber vials .

Q. What advanced chromatographic methods validate purity for pharmacological studies?

Answer:

- HPLC-DAD: Use C18 columns with acetonitrile/water gradients (90:10 → 50:50) to detect impurities <0.1% .

- LC-MS/MS: Quantify degradation products (e.g., sulfoxide derivatives) at trace levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.